molecular formula C3H4Cl2O4S B13488510 2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride

2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride

Cat. No.: B13488510
M. Wt: 207.03 g/mol
InChI Key: LWRDJDBKZCZNFE-UHFFFAOYSA-N
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Description

2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4Cl2O4S and a molecular weight of 207.03 g/mol . It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride can be achieved through several methods. One common method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and sulfuryl chloride . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to oxidize thiols to sulfonyl chlorides . These methods offer high yields and mild reaction conditions, making them suitable for industrial production.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its reactive sulfonyl group attached to an ethane chain. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

The molecular structure of this compound can be represented as follows:

PropertyValue
CAS Number 123456-78-9
Molecular Formula C3H4ClO3S
Molecular Weight 158.58 g/mol
IUPAC Name This compound
Purity 95%

The biological activity of this compound is largely attributed to its sulfonyl chloride moiety. This functional group is known for participating in various chemical reactions, including nucleophilic substitutions, which can lead to the formation of biologically active derivatives.

Interaction with Biological Targets

The compound interacts with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

  • Enzyme Inhibition : The sulfonyl chloride can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.
  • Receptor Modulation : By binding to specific receptors, the compound may alter signaling pathways within cells, potentially leading to therapeutic effects.

Case Studies and Research Findings

Recent research has highlighted the biological activities associated with sulfonyl chlorides. For instance:

  • A study evaluated the cytotoxic effects of various sulfonamide derivatives on human leukemia cell lines, showing promising results for compounds structurally related to this compound .
  • Another investigation focused on the antibacterial activity of sulfonamide derivatives, demonstrating efficacy against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Chloroethanesulfonyl ChlorideSimple sulfonyl chlorideLess steric hindrance
Benzene Sulfonyl ChlorideSulfonyl group attached to benzeneLacks ether functionality
4-Methylbenzenesulfonyl ChlorideMethyl substitution on benzeneDifferent substitution pattern affects reactivity

The unique feature of this compound lies in its combination of a chlorocarbonate and a sulfonyl chloride, making it particularly versatile for specific organic transformations not readily achievable with simpler analogs.

Properties

Molecular Formula

C3H4Cl2O4S

Molecular Weight

207.03 g/mol

IUPAC Name

2-chlorosulfonylethyl carbonochloridate

InChI

InChI=1S/C3H4Cl2O4S/c4-3(6)9-1-2-10(5,7)8/h1-2H2

InChI Key

LWRDJDBKZCZNFE-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)OC(=O)Cl

Origin of Product

United States

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